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molecular formula C7H5FN2O2S B1370554 3-Cyano-4-fluorobenzenesulfonamide CAS No. 928139-30-4

3-Cyano-4-fluorobenzenesulfonamide

Cat. No. B1370554
M. Wt: 200.19 g/mol
InChI Key: HVKUPIBRYPDOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315488B2

Procedure details

Concentrated ammonium hydroxide (28% solution in water, 3.17 mL) was cooled to 0° C. and 3-cyano-4-fluorobenzene-1-sulfonyl chloride (1.00 g) was added. The solution was mixed at 0° C. for four minutes. 4M HCl (10 mL) was added slowly and the solution was extracted with ethyl acetate. The extract was dried on brine and anhydrous sodium sulfate and the solvent removed under vacuum.
Quantity
3.17 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[C:3]([C:5]1[CH:6]=[C:7]([S:12](Cl)(=[O:14])=[O:13])[CH:8]=[CH:9][C:10]=1[F:11])#[N:4]>Cl>[C:3]([C:5]1[CH:6]=[C:7]([S:12]([NH2:2])(=[O:14])=[O:13])[CH:8]=[CH:9][C:10]=1[F:11])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
3.17 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was mixed at 0° C. for four minutes
Duration
4 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried on brine and anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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